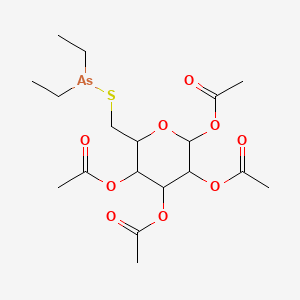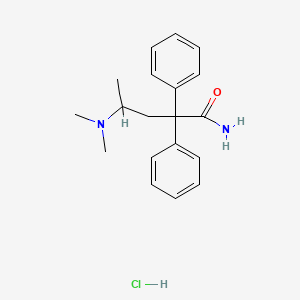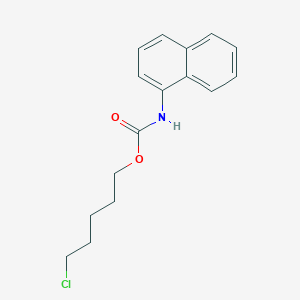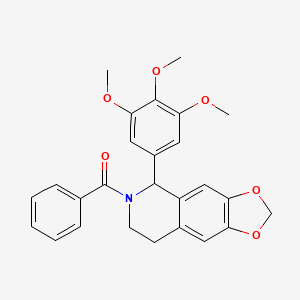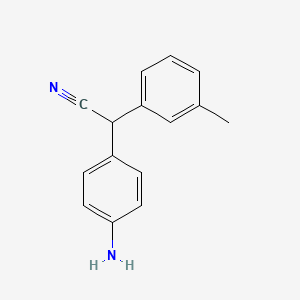
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.746 g/mol . This compound is characterized by the presence of a cyano group, a methyl group attached to a tolyl group, and an ammonium chloride moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride typically involves the reaction of 4-(cyano(m-tolyl)methyl)phenylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Cyano(m-tolyl)methyl)phenylamine+HCl→(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of advanced equipment to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cellular processes and as a potential probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The cyano group and ammonium chloride moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium bromide
- (4-(Cyano(m-tolyl)methyl)phenyl)ammonium iodide
- (4-(Cyano(p-tolyl)methyl)phenyl)ammonium chloride
Uniqueness
(4-(Cyano(m-tolyl)methyl)phenyl)ammonium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its similar compounds, making it valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
83763-14-8 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2/c1-11-3-2-4-13(9-11)15(10-16)12-5-7-14(17)8-6-12/h2-9,15H,17H2,1H3 |
Clé InChI |
KQMBCDRWFYLGBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C#N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


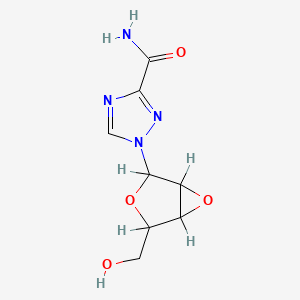
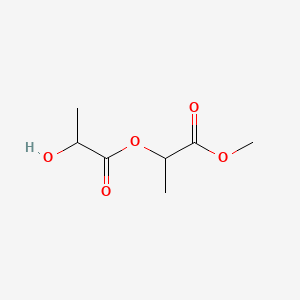
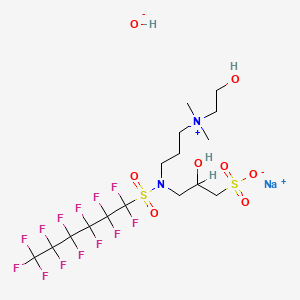

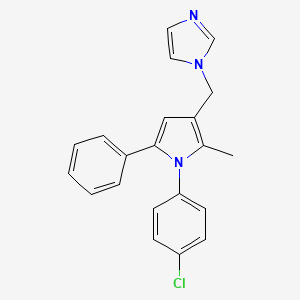
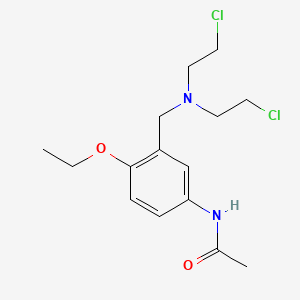
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
